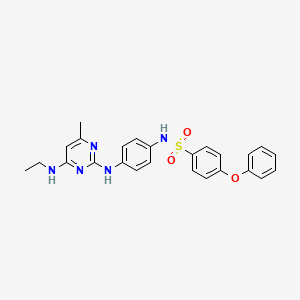
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE is a synthetic compound with applications across various scientific fields, including chemistry, biology, medicine, and industry. The compound features a complex molecular structure characterized by ethylamino, methylpyrimidinyl, phenoxybenzene, and sulfonamide moieties, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions, starting with the preparation of intermediate compounds. The key steps often include amination, sulfonation, and condensation reactions under controlled conditions.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using batch or continuous flow reactors. Optimization of reaction parameters, such as temperature, pressure, and catalyst choice, is essential to enhance yield and purity. The final product undergoes rigorous purification through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction of the sulfonamide moiety can yield sulfinamides and sulfines.
Substitution: The aromatic rings in the compound facilitate electrophilic and nucleophilic substitution reactions, potentially modifying its pharmacophore.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitration mixtures, acylating agents.
Major Products:
Oxidized derivatives with altered electronic properties.
Reduced forms with modified functional groups.
Substituted analogs enhancing or reducing biological activity.
Scientific Research Applications
The compound's structural versatility allows it to be used in various research domains:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its interactions with biological macromolecules, such as enzymes and receptors, are investigated for understanding molecular recognition processes.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It finds use in developing new materials, such as polymers and dyes, owing to its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects through multiple molecular mechanisms:
Molecular Targets: It interacts with specific proteins, such as kinases and receptors, influencing their activity.
Pathways Involved: These interactions modulate signaling pathways, such as MAPK and PI3K/AKT, affecting cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE offers unique advantages:
Unique Characteristics: Its specific functional groups confer distinct reactivity and binding properties.
Similar Compounds: Other compounds in the same class include N-(4-aminophenyl)-sulfonamide and N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-sulfonamide, which exhibit variations in their chemical behavior and biological activities.
Properties
Molecular Formula |
C25H25N5O3S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C25H25N5O3S/c1-3-26-24-17-18(2)27-25(29-24)28-19-9-11-20(12-10-19)30-34(31,32)23-15-13-22(14-16-23)33-21-7-5-4-6-8-21/h4-17,30H,3H2,1-2H3,(H2,26,27,28,29) |
InChI Key |
YJJLUVIUVWBRPS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















